![molecular formula C7H13BN2O2 B13559574 [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 2-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the pyrazole ring adds further chemical diversity and potential biological activity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for boronic acids, including [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid, often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and organohalides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures .
Biology and Medicine
The pyrazole ring in this compound imparts potential biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound may be explored for similar applications in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in forming stable carbon-carbon bonds makes it suitable for manufacturing polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid involves its ability to participate in various chemical reactions. In biological systems, the pyrazole ring can interact with molecular targets such as enzymes and receptors, potentially modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[2-methylpropyl]boronic acid: Similar boronic acid group but lacks the pyrazole ring.
1H-pyrazol-3-ylboronic acid: Similar pyrazole ring but lacks the 2-methylpropyl group.
3-pyrazolines: Reduced form of pyrazoles with similar biological activities.
Uniqueness
The uniqueness of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid lies in its combination of the pyrazole ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and imparts potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6,11-12H,5H2,1-2H3 |
InChI Key |
HIXBIQLVNVMINB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
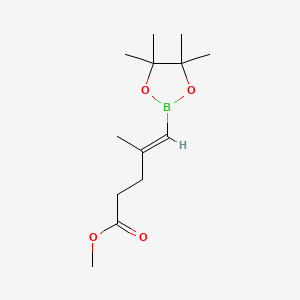
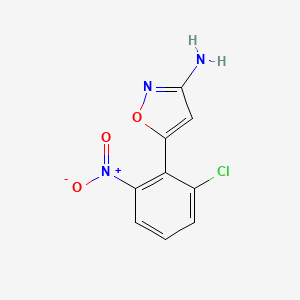

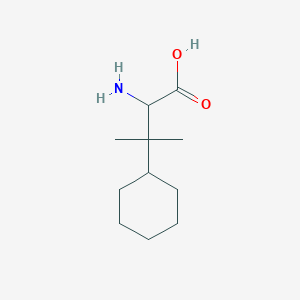


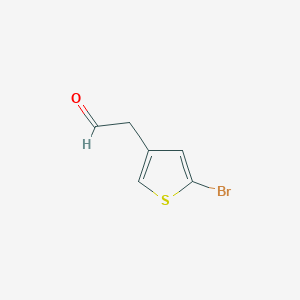
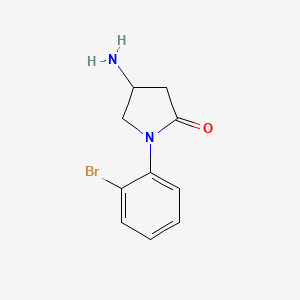
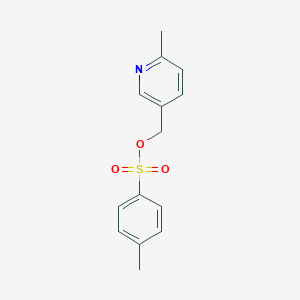
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

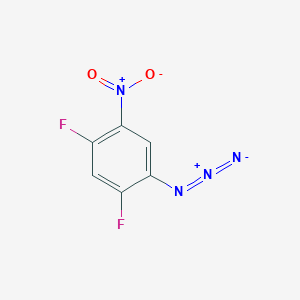
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
